1-(Dimethylphosphoryl)cyclopropane-1-carboxylic acid

Description

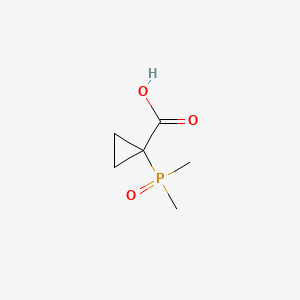

1-(Dimethylphosphoryl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and a dimethylphosphoryl substituent on the same carbon atom. Cyclopropane rings are known for their high ring strain, which influences reactivity and stability.

Properties

Molecular Formula |

C6H11O3P |

|---|---|

Molecular Weight |

162.12 g/mol |

IUPAC Name |

1-dimethylphosphorylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C6H11O3P/c1-10(2,9)6(3-4-6)5(7)8/h3-4H2,1-2H3,(H,7,8) |

InChI Key |

FOVZAFWUIPJJEX-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(C)C1(CC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Dimethylphosphoryl)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with dimethylphosphoryl reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include:

Cyclopropanation Reactions: Utilizing cyclopropane precursors and dimethylphosphoryl reagents.

Reaction Conditions: Often conducted under inert atmospheres with specific catalysts to ensure high yield and purity.

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for larger batches, and ensuring consistent quality and safety standards.

Chemical Reactions Analysis

1.1. Traditional Cyclopropanation Methods

-

Malonic acid derivatives + 1,2-dihalogeno compounds :

A foundational approach involves reacting malonic acid derivatives (e.g., diethyl malonate) with 1,2-dihalogenoethane (e.g., 1,2-dibromoethane) using sodium ethoxide as a condensing agent. This intramolecular condensation forms cyclopropane-1,1-dicarboxylic acid derivatives .

1.2. Fluorinated Cyclopropane Carboxylic Acids

-

Oxidation of ketones :

1-fluorocyclopropane-1-carboxylic acid is synthesized via oxidation of 1-fluoro-cyclopropyl-methyl-ketone using peroxy compounds (e.g., m-chloroperbenzoic acid). This method avoids unexpected rearrangements and preserves the fluorinated cyclopropyl group .

1.3. Radical-Polar Cyclization

-

Photoredox-catalyzed decarboxylative cyclization :

A modern approach combines decarboxylative radical addition and polar cyclization under mild conditions. This method tolerates diverse functional groups and avoids harsh conditions .

2.1. Substitution Patterns and Bioactivity

-

Ethylene biosynthesis inhibition :

Derivatives like (E)-2-phenyl-1-chlorocyclopropane-1-carboxylic acid exhibit superior ethylene biosynthesis inhibition compared to commercial analogs (e.g., methylcyclopropane) .

Decarboxylative Rearrangements

-

Thermal instability :

Cyclopropane carboxylic acids undergo decarboxylation at elevated temperatures (e.g., 340°C for cyclopropane carboxylic acid). Rearrangements may produce 4,5-dihydrofuran derivatives .

Structural and Functional Comparisons

Scientific Research Applications

1-(Dimethylphosphoryl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Dimethylphosphoryl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between 1-(dimethylphosphoryl)cyclopropane-1-carboxylic acid and its analogs:

Key Observations :

- Phosphoryl vs. Aryl Groups : The dimethylphosphoryl group (hypothetical in the target compound) likely increases acidity compared to aryl or alkyl substituents due to electron-withdrawing effects. This contrasts with 1-(4-bromophenyl)cyclopropane-1-carboxylic acid, where the bromine atom may enhance halogen bonding .

- Methoxy groups, being electron-donating, may have the opposite effect .

Comparison of Efficiency :

Physicochemical Properties

- Solubility : Fluorinated and phosphorylated derivatives are expected to exhibit higher water solubility due to polar substituents, whereas aryl-substituted analogs (e.g., bromophenyl) are more lipophilic .

- Acidity : The carboxylic acid group’s pKa is influenced by substituents. Phosphoryl groups (electron-withdrawing) lower pKa compared to methoxy or allyl groups, enhancing deprotonation .

Q & A

Q. What are the optimal synthetic routes for 1-(Dimethylphosphoryl)cyclopropane-1-carboxylic acid in academic research?

Methodological Answer: Synthesis typically involves cyclopropanation strategies using precursors like γ,δ-unsaturated carboxylic acids or diols. A validated approach includes:

- Cyclopropanation via carbene insertion : React dimethylphosphoryl-substituted alkenes with diazo compounds (e.g., diazoacetates) under catalytic conditions (e.g., Rh(II) catalysts) to form the strained cyclopropane ring .

- Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) and validate purity via HPLC (>95% purity threshold) .

- Key considerations : Steric hindrance from the dimethylphosphoryl group may require elevated temperatures (80–100°C) or prolonged reaction times.

Q. How can researchers characterize the stereochemical configuration of this compound?

Methodological Answer:

- X-ray crystallography : Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., bromine derivatives) .

- NMR spectroscopy : Analyze coupling constants (e.g., ) in H NMR to infer dihedral angles of the cyclopropane ring .

- Computational modeling : Compare experimental NMR data with density functional theory (DFT)-predicted chemical shifts to validate stereochemistry .

Q. What are the stability profiles of this compound under varying pH conditions?

Methodological Answer:

- Experimental design : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via:

- HPLC : Track peak area reduction over time.

- Mass spectrometry : Identify hydrolysis products (e.g., ring-opened derivatives).

- Findings : Cyclopropane rings are prone to acid-catalyzed ring-opening; the dimethylphosphoryl group may stabilize the structure via electron-withdrawing effects .

Advanced Research Questions

Q. How does the dimethylphosphoryl group influence bioactivity compared to other cyclopropane derivatives?

Methodological Answer:

Q. What strategies resolve contradictions in reported reaction yields for cyclopropane formation?

Methodological Answer:

- Systematic parameter screening : Vary catalysts (e.g., Rh(II) vs. Cu(I)), solvents (polar aprotic vs. nonpolar), and temperatures.

- Kinetic studies : Use in-situ FTIR to monitor diazo decomposition rates and correlate with cyclopropane yield .

- Cross-validation : Compare P NMR data to confirm phosphoryl group integrity post-reaction .

Q. How can computational modeling predict reactivity in functionalization reactions?

Methodological Answer:

- DFT calculations : Optimize transition states for nucleophilic attacks (e.g., esterification at the carboxylic acid group).

- Frontier molecular orbital (FMO) analysis : Identify sites for electrophilic/nucleophilic reactivity (e.g., cyclopropane ring strain enhances susceptibility to ring-opening) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of airborne particles (GHS H315/H319/H335) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.